molecular formula C21H29N3O2 B4212274 N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide

N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide

Cat. No.: B4212274
M. Wt: 355.5 g/mol
InChI Key: VNBFFAKBUMPDPL-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features an adamantyl group, a hydroxyphenyl group, and a piperazinecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl and hydroxyphenyl precursors. These precursors are then subjected to a series of reactions, including amide bond formation and piperazine ring closure. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The adamantyl and hydroxyphenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl or adamantyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives and piperazinecarboxamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide is unique due to its combination of an adamantyl group, a hydroxyphenyl group, and a piperazinecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

N-(1-adamantyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-19-4-2-1-3-18(19)23-5-7-24(8-6-23)20(26)22-21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17,25H,5-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBFFAKBUMPDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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